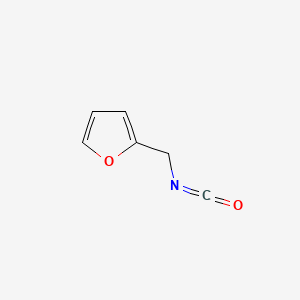
2-(Isocyanatomethyl)furan
Vue d'ensemble
Description
2-(Isocyanatomethyl)furan: is an organic compound with the molecular formula C6H5NO2. It is also known as furfuryl isocyanate or 2-furylmethyl isocyanate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is a clear colorless to brown liquid and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Furfuryl Alcohol: One common method for synthesizing 2-(Isocyanatomethyl)furan involves the reaction of furfuryl alcohol with phosgene or triphosgene in the presence of a base such as pyridine.
From Furan-2-carboxylic Acid: Another method involves the conversion of furan-2-carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by reaction with sodium azide to form the azide intermediate.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Isocyanatomethyl)furan can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the isocyanate group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines.
Substitution: Urethanes, ureas, and thioureas.
Applications De Recherche Scientifique
Chemistry: 2-(Isocyanatomethyl)furan is used as a building block in organic synthesis. It is employed in the preparation of chiral dihydropyrimidones and other heterocyclic compounds.
Biology: In biological research, this compound is used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and enzyme mechanisms .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity with various nucleophiles makes it a valuable component in the formulation of specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-(Isocyanatomethyl)furan primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes .
Molecular Targets and Pathways:
Nucleophilic Addition: The isocyanate group undergoes nucleophilic addition reactions with amines to form ureas, with alcohols to form urethanes, and with thiols to form thioureas.
Curtius Rearrangement: In synthetic chemistry, the compound can undergo Curtius rearrangement to form amines, which are valuable intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Furfuryl Alcohol: A precursor in the synthesis of 2-(Isocyanatomethyl)furan.
Furan-2-carboxylic Acid: Another precursor used in the synthesis.
2-Furylmethylamine: A related compound with an amine group instead of an isocyanate group.
Uniqueness: this compound is unique due to the presence of the isocyanate group attached to the furan ring. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(isocyanatomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADMYLYGJYUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400995 | |
| Record name | 2-(isocyanatomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-15-6 | |
| Record name | 2-(isocyanatomethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



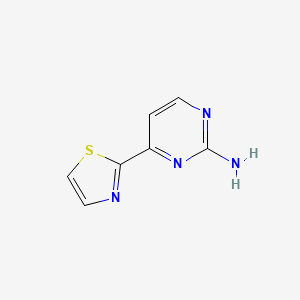
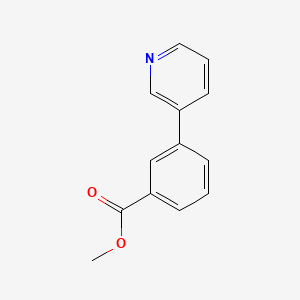

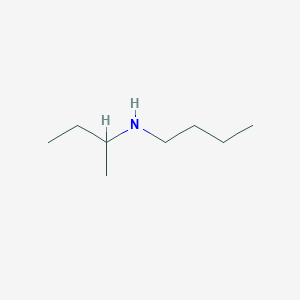

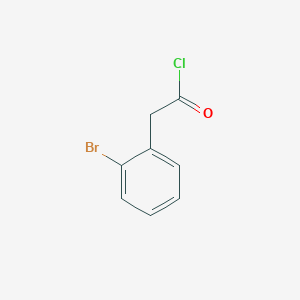
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)


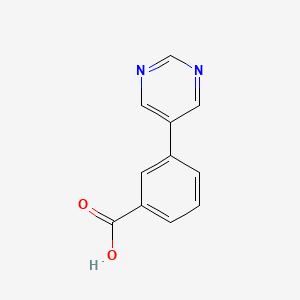


![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)
